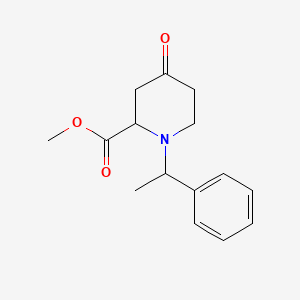

Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate

Description

Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate is a piperidine derivative featuring a 4-oxo group, a 1-(1-phenylethyl) substituent, and a methyl ester at the 2-position.

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,14H,8-10H2,1-2H3 |

InChI Key |

KUYDWOLTNTUXBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Components

-

Imino ester precursor : Methyl (1-phenylethylimino)acetate, activated by trifluoroacetic acid (TFA) and boron trifluoride (BF₃) to enhance electrophilicity.

-

Diene : 2-Trimethylsilyloxy-1,3-butadiene, which acts as the electron-rich diene.

-

Solvent : Dichloromethane (DCM) or toluene under anhydrous conditions.

-

Temperature : 0–25°C to balance reaction rate and selectivity.

The activated imino ester reacts with the diene to yield a mixture of two diastereomers: cis- and trans-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate (Table 1).

Table 1: Diastereomeric Outcomes of HDA Reaction

| Parameter | Value |

|---|---|

| Diastereomeric ratio (dr) | 1:1 to 3:1 (cis:trans) |

| Yield (crude) | 65–75% |

| Activation system | TFA-BF₃ (1:1 molar ratio) |

The stereochemical outcome is influenced by the electronic effects of the TFA-BF₃ system, which polarizes the imino ester, favoring endo transition states.

Diastereomer Formation and Resolution

The HDA reaction produces a near-equimolar mixture of diastereomers, necessitating resolution to isolate the desired stereoisomer. Crystallization is the primary method for achieving high enantiopurity, particularly when starting from enantiomerically pure (S)-1-phenylethylamine.

Crystallization Protocol

-

Solvent selection : Ethanol or ethyl acetate-hexane mixtures.

-

Temperature gradient : Gradual cooling from reflux to 4°C.

-

Recovery : Filtering and washing with cold solvent to isolate the predominant cis-diastereomer.

Table 2: Crystallization Efficiency

| Parameter | Value |

|---|---|

| Final diastereomeric excess (de) | >98% |

| Recovery yield | 40–50% |

The cis-diastereomer crystallizes preferentially due to stronger intermolecular hydrogen bonding between the ester carbonyl and the piperidine ring oxygen.

Synthesis of Methyl (1-Phenylethylimino)Acetate Precursor

The imino ester precursor is synthesized via condensation of (S)-1-phenylethylamine with methyl glyoxylate.

Stepwise Procedure

-

Condensation : React (S)-1-phenylethylamine with methyl glyoxylate in methanol at 0°C for 4 hours.

-

Activation : Treat with TFA-BF₃ to generate the electrophilic iminium ion.

-

Purification : Distillation under reduced pressure (60–80°C, 10 mmHg) to isolate the imino ester.

Table 3: Precursor Synthesis Metrics

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥95% |

This step is critical for ensuring high enantiomeric purity in the final product, as racemization during condensation is minimized by low-temperature conditions.

Reaction Optimization and Scalability

Scalable production requires optimizing catalyst loading, solvent systems, and temperature profiles.

Key Optimization Parameters

-

Catalyst concentration : 10 mol% BF₃ achieves optimal activation without side reactions.

-

Solvent polarity : Dichloromethane enhances reaction rate compared to toluene.

-

Batch size : Reactions scaled to 1 mol maintain yields >60% with consistent diastereoselectivity.

Table 4: Scalability Metrics

| Parameter | 100 mmol Scale | 1 mol Scale |

|---|---|---|

| Yield | 70% | 65% |

| Diastereomeric ratio | 3:1 | 2.8:1 |

Maintaining anhydrous conditions and rigorous exclusion of moisture is essential for reproducibility at larger scales .

Chemical Reactions Analysis

Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Scientific Research Applications

Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in drug development .

Comparison with Similar Compounds

Structural Analogues

(a) Methyl 1-(2-phenylethyl)-4-oxo-piperidine-3-carboxylate

- Structural Differences : The phenylethyl substituent is attached to the nitrogen at position 1, and the ester group is at position 3 rather than position 2.

- Physicochemical Properties :

- Implications : The positional isomerism of the ester group may alter metabolic stability or binding interactions in biological systems.

(b) (R)-Methyl Piperidine-2-carboxylate

- Structural Differences : Lacks the 4-oxo group and 1-phenylethyl substituent.

- Physicochemical Properties :

(c) N-Piperidinyl-Benzimidazolone Derivatives

- Example : 4-(4-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25) .

- Structural Differences : Incorporates a benzimidazolone ring fused to the piperidine, with halogen substituents (Cl, I).

- Biological Relevance : Such derivatives exhibit potent inhibitory activity against 8-oxo-GTPase, attributed to the electron-withdrawing halogens enhancing target binding .

Physicochemical and Functional Group Analysis

| Property | Target Compound | Methyl 1-(2-phenylethyl)-4-oxo-piperidine-3-carboxylate | (R)-Methyl Piperidine-2-carboxylate | N-Piperidinyl-Benzimidazolone (Compound 25) |

|---|---|---|---|---|

| Molecular Formula | C15H19NO3 (est.) | C15H19NO3 | C7H13NO2 | C18H16ClIN4O2 |

| Molecular Weight | ~275 g/mol | 261.316 g/mol | 143.184 g/mol | 513.70 g/mol |

| Key Functional Groups | 4-oxo, ester, phenylethyl | 4-oxo, ester, phenylethyl | Ester | Benzimidazolone, halogen substituents |

| LogP | ~1.3 (estimated) | 1.231 | ~0.5 (estimated) | ~2.5 (estimated) |

Notes:

- Halogenated benzimidazolone derivatives (e.g., Compound 25) exhibit higher molecular weights and LogP values, favoring membrane permeability but reducing aqueous solubility .

(a) Enzyme Inhibition Potential

- Benzimidazolone Derivatives: Demonstrated selective inhibition of 8-oxo-GTPase (IC50 values in nanomolar range) due to halogen-mediated interactions with enzyme active sites .

- Quinoline-Based Analogs: Compound 18 (a 4-oxo-1,4-dihydroquinoline derivative) showed moderate bioactivity, with an LC-MS mass of 406 (MH+) .

- Target Compound : The 4-oxo group and aromatic phenylethyl substituent may confer similar enzyme-binding capabilities, though specific inhibitory data are unavailable.

Biological Activity

Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C15H19NO3

- Molecular Weight: 261.32 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)OC

Synthesis Overview

The synthesis of this compound involves the reaction of benzylamine with methyl acrylate under reflux conditions, leading to the formation of N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is cyclized in the presence of sodium methoxide to yield the piperidone derivative, which is then converted to the target compound using hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The piperidine core facilitates these interactions, influencing cellular processes such as enzyme inhibition and receptor modulation. The phenylethyl group enhances binding affinity, making it a valuable scaffold in drug design .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, particularly those involved in neurodegenerative diseases. For instance, it has shown potential as a reversible non-competitive inhibitor of butyrylcholinesterase (BuChE), which is crucial in Alzheimer's disease pathology .

Neuroprotective Effects

The compound has been evaluated for neuroprotective properties in various models. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential utility in treating neurodegenerative disorders .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Comparative Analysis

This compound can be compared with similar compounds like Methyl 4-oxo-3-piperidinecarboxylate and 1-Benzyl-3-methoxycarbonyl-4-piperidone. The presence of the phenylethyl group in the former enhances its biological activity compared to compounds lacking this moiety.

Table 2: Comparison with Similar Compounds

| Compound | Structure | Key Activity |

|---|---|---|

| Methyl 4-oxo-3-piperidinecarboxylate | Lacks phenylethyl group | Lower enzyme inhibition |

| 1-Benzyl-3-methoxycarbonyl-4-piperidone | Intermediate form | Similar reactivity but less potent |

Q & A

Q. What are the key synthetic strategies for preparing Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalizing a piperidine core. A common approach includes:

- Esterification : Reacting piperidine-2-carboxylic acid derivatives with methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the methyl ester group .

- N-alkylation : Introducing the 1-phenylethyl substituent via nucleophilic substitution or reductive amination. For example, coupling 4-oxo-piperidine-2-carboxylate with 1-phenylethyl bromide in the presence of a base like K₂CO₃ in DMF at 100°C .

- Purification : Chromatography (e.g., silica gel) or recrystallization is critical for isolating the product with >95% purity. Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium for cross-coupling) significantly impact yield optimization .

Q. How can structural elucidation of this compound be performed?

- Spectroscopy :

- X-ray crystallography : Resolves stereochemistry and confirms the equatorial orientation of the 1-phenylethyl group, as seen in analogous piperidine derivatives .

Q. What analytical methods are recommended for purity assessment and quantification?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients (70:30) achieve baseline separation of impurities .

- Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z ~318) verifies molecular weight .

- Titration : Non-aqueous titration with HClO₄ quantifies basic nitrogen centers in the piperidine ring .

Advanced Research Questions

Q. How does the stereochemistry of the 1-phenylethyl group influence biological activity?

- Chiral resolution : The (R)- and (S)-1-phenylethyl enantiomers exhibit differential binding to targets like serotonin receptors. For example, (R)-enantiomers of similar piperidine esters show 3-fold higher affinity for 5-HT₃ receptors in radioligand assays .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict that the (R)-configuration allows better π-π stacking with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial activity) often arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or incubation times. Meta-analysis of data using standardized CLSI guidelines is recommended .

- Metabolite interference : Phase I metabolites (e.g., hydrolyzed ester derivatives) may contribute to off-target effects. LC-MS/MS profiling of in vitro incubation mixtures can clarify active species .

Q. How can computational modeling guide SAR studies for this compound?

- QSAR models : Hammett constants (σ) and LogP values predict how substituents (e.g., electron-withdrawing groups on the phenyl ring) modulate bioactivity. For example, nitro groups enhance antitumor potency by increasing cellular uptake .

- MD simulations : Reveal dynamic interactions with lipid bilayers, explaining variability in membrane permeability across cell lines .

Q. What methodologies optimize the compound’s pharmacokinetic (PK) properties?

- Prodrug design : Replacing the methyl ester with tert-butyl esters improves metabolic stability (t₁/₂ increased from 2.1 to 6.7 hours in rat plasma) .

- Caco-2 assays : Measure apical-to-basolateral transport to assess intestinal absorption. Piperidine derivatives with logP >2.5 typically show >80% permeability .

Q. How can structural modifications enhance selectivity for neurological targets?

- Bioisosteric replacement : Substituting the 4-oxo group with a thiocarbonyl or spirocyclic lactam reduces off-target binding to opioid receptors while retaining affinity for σ-1 receptors .

- Fluorine tagging : Introducing ¹⁸F or ¹⁹F labels enables in vivo PET/CT imaging to track brain penetration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.